molecular formula C21H22N4O2 B11993227 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302917-87-9

3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11993227
CAS No.: 302917-87-9
M. Wt: 362.4 g/mol
InChI Key: ONUHWPRKKQAZOE-PXLXIMEGSA-N
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Description

3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives The structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with p-tolualdehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and flow rates, which can significantly improve the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups introduced into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. Additionally, the compound can interact with cell surface receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Chlorophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Fluorophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in the presence of the ethoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of the p-tolyl group can further modulate the compound’s interactions with specific molecular targets, leading to unique biological effects.

Properties

CAS No.

302917-87-9

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-4-27-20-8-6-5-7-17(20)18-13-19(24-23-18)21(26)25-22-15(3)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-15+

InChI Key

ONUHWPRKKQAZOE-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C

Origin of Product

United States

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